molecular formula C12H11ClN4O2S2 B2696697 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 532953-76-7

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No. B2696697
CAS RN: 532953-76-7
M. Wt: 342.82
InChI Key: WXXLJSNJYGZFEL-UHFFFAOYSA-N
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Description

“2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide” is a chemical compound with the molecular formula C12H11ClN4O2S2 . It has an average mass of 342.824 Da and a monoisotopic mass of 342.001190 Da .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C12H11ClN4O2S2/c1-7(18)14-11-16-17-12(21-11)20-6-10(19)15-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,19)(H,14,16,18) . This string represents the compound’s structure in the InChI notation, which is a textual identifier for chemical substances.

Scientific Research Applications

Overview of Thiophene Derivatives in Research

Thiophene derivatives, closely related to the structure of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide, have been extensively studied for their biological activities. Research has focused on understanding their potential carcinogenicity and evaluating their biological behavior in vitro. For instance, compounds like 5-p-acetamidophenyl-2-thiophenamine hydrochloride and N-(5-phenylthiophen-2-yl)-acetamide have been synthesized and tested for their activity profiles, which indicated potential carcinogenicity. However, their chemical and biological behaviors cast doubt on their ability to elicit tumors in vivo. Such studies are crucial for establishing the reliability of in vitro predictions of carcinogenicity for structurally new compounds (Ashby et al., 1978).

Chlorophenols and Environmental Concerns

The presence of chlorophenols in the environment, which may derive from the transformation of chlorophenyl derivatives, has raised concerns due to their role as precursors of dioxins in chemical and thermal processes. Chlorophenols are considered products of incomplete combustion and may be generated through various pathways, highlighting the environmental impact of chlorophenyl compounds. Their persistence in surface water and sediments, owing to continuous introduction into the environment, emphasizes the need for understanding the environmental fate and behavior of chlorophenyl derivatives (Peng et al., 2016).

Antithrombotic Drug Developments

In the pharmaceutical sector, compounds similar to 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide have been explored for their therapeutic potential. An example is the development of antithrombotic drugs, such as (S)-clopidogrel, which illustrates the synthetic community's interest in creating efficacious therapeutic agents. These endeavors underscore the relevance of thiophene and chlorophenyl derivatives in developing novel medications (Saeed et al., 2017).

properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2S2/c1-7(18)14-11-16-17-12(21-11)20-6-10(19)15-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,19)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXLJSNJYGZFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

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